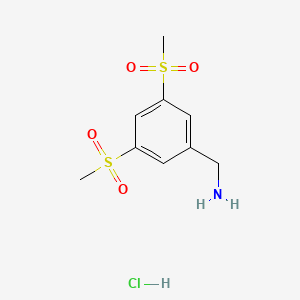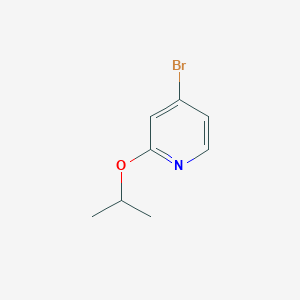
3,5-Bis(methylsulfonyl)benzylamine hydrochloride
Descripción general
Descripción
3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a chemical compound with the CAS Number: 1171787-85-1 . It has a molecular weight of 299.8 .
Molecular Structure Analysis
The IUPAC name for this compound is [3,5-bis(methylsulfonyl)phenyl]methanamine hydrochloride . The InChI code is 1S/C9H13NO4S2.ClH/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14;/h3-5H,6,10H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Methylsulfonyl Metabolites Distribution : Studies have investigated the distribution and concentration of methylsulfonyl metabolites, such as those derived from polychlorinated biphenyls (PCBs) and DDE, in human tissues. These studies highlight the environmental persistence and bioaccumulation potential of such compounds, as well as their distribution patterns across different tissues in the human body (Chu et al., 2003).
Exposure to Environmental Phenols : Research has also focused on the exposure to various environmental phenols and their metabolites, including those related to consumer and personal care products. Such studies aim to understand the extent of human exposure and potential health implications, particularly in vulnerable populations like pregnant women (Mortensen et al., 2014).
Mechanistic and Toxicological Research
Mechanisms of Toxicity and Metabolism : Investigations into the metabolic pathways and detoxification mechanisms for compounds containing methylsulfonyl groups have been conducted. These studies are crucial for understanding how such compounds are processed by the body and their potential toxicological impacts (Sakamoto et al., 1981).
Impact on Neurotransmitter Systems : Some studies have explored the effects of compounds on neurotransmitter systems, particularly serotonin. Research in this area may provide insights into the potential neurological or psychiatric implications of exposure to related compounds (Lundberg et al., 2005).
Application in Pharmacological and Clinical Research
- Drug Development and Therapeutic Potential : There is interest in the therapeutic potential of compounds with methylsulfonyl groups, including their use in treating various diseases or conditions. For instance, studies on specific antagonists and their receptor occupancy can inform drug development strategies and understand pharmacodynamics (Rabiner et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
[3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2.ClH/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14;/h3-5H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNMHPDMWLSBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)CN)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(methylsulfonyl)benzylamine hydrochloride | |
CAS RN |
1171787-85-1 | |
| Record name | 3,5-Bis(methylsulfonyl)benzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)







